

physicochemical properties of 2-Chloro-5-fluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoronitrobenzene

Cat. No.: B1580903

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-fluoronitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Strategic Importance

2-Chloro-5-fluoronitrobenzene is a halogenated aromatic nitro compound that serves as a cornerstone intermediate in advanced organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for complex molecular architectures.[1][2] The benzene ring is substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This specific arrangement of potent electron-withdrawing groups dictates the molecule's unique reactivity, enabling its use in the synthesis of high-value compounds, including Active Pharmaceutical Ingredients (APIs) for antiviral and anti-inflammatory drugs.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their characterization, and critical insights into its handling and application.

Molecular and Structural Characteristics

The chemical identity and reactivity of **2-Chloro-5-fluoronitrobenzene** are derived directly from its structure. The presence of three distinct substituents on the benzene ring creates a

specific electronic environment that is crucial for its synthetic utility.

Identifier	Value
IUPAC Name	1-Chloro-4-fluoro-2-nitrobenzene[3]
CAS Number	345-17-5[3][4][5]
Molecular Formula	C ₆ H ₃ ClFNO ₂ [3][6]
Molecular Weight	175.54 g/mol [3][6]
SMILES String	[O-]--INVALID-LINK--c1cc(F)ccc1Cl[5]
InChI Key	DVXDJQKEEKXJBW-UHFFFAOYSA-N[5][6]

The nitro, chloro, and fluoro groups are all strongly electron-withdrawing. This cumulative effect significantly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its utility in synthetic chemistry, allowing for the displacement of the chloro or, in some cases, nitro groups by nucleophiles to build more complex molecules.

Physical Properties

2-Chloro-5-fluoronitrobenzene is typically a pale yellow to off-white crystalline solid at room temperature.[1][4] Its physical characteristics are summarized below.

Property	Value	Source(s)
Appearance	Pale yellow to off-white crystalline solid; powder to lump.	[1][3][4]
Melting Point	37-40 °C	[1][4][5][7]
Boiling Point	238 - 239.3 °C at 760 mmHg	[1][4][5]
Density	~1.494 - 1.50 g/cm³	[1][4]
Flash Point	98.5 - 109 °C (closed cup)	[1][5]
Storage	Store at room temperature or 2-8 °C in a dry, well-ventilated place.	[1][2][4]

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of **2-Chloro-5-fluoronitrobenzene**. The key expected spectral features are outlined below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Based on typical values and experimental data, the spectrum would be characterized by strong absorptions corresponding to:

- N-O stretching (nitro group): Asymmetric and symmetric stretches, typically around 1500-1575 cm^{-1} and 1300-1370 cm^{-1} .
- C-F stretching: Strong absorption in the 1100-1250 cm^{-1} region.
- C-Cl stretching: Found in the 700-850 cm^{-1} range.
- Aromatic C=C stretching: Peaks in the 1450-1600 cm^{-1} region.
- Aromatic C-H stretching: Typically observed above 3000 cm^{-1} .

An experimental IR spectrum has shown peaks at 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, and 1124 cm^{-1} .^[6]

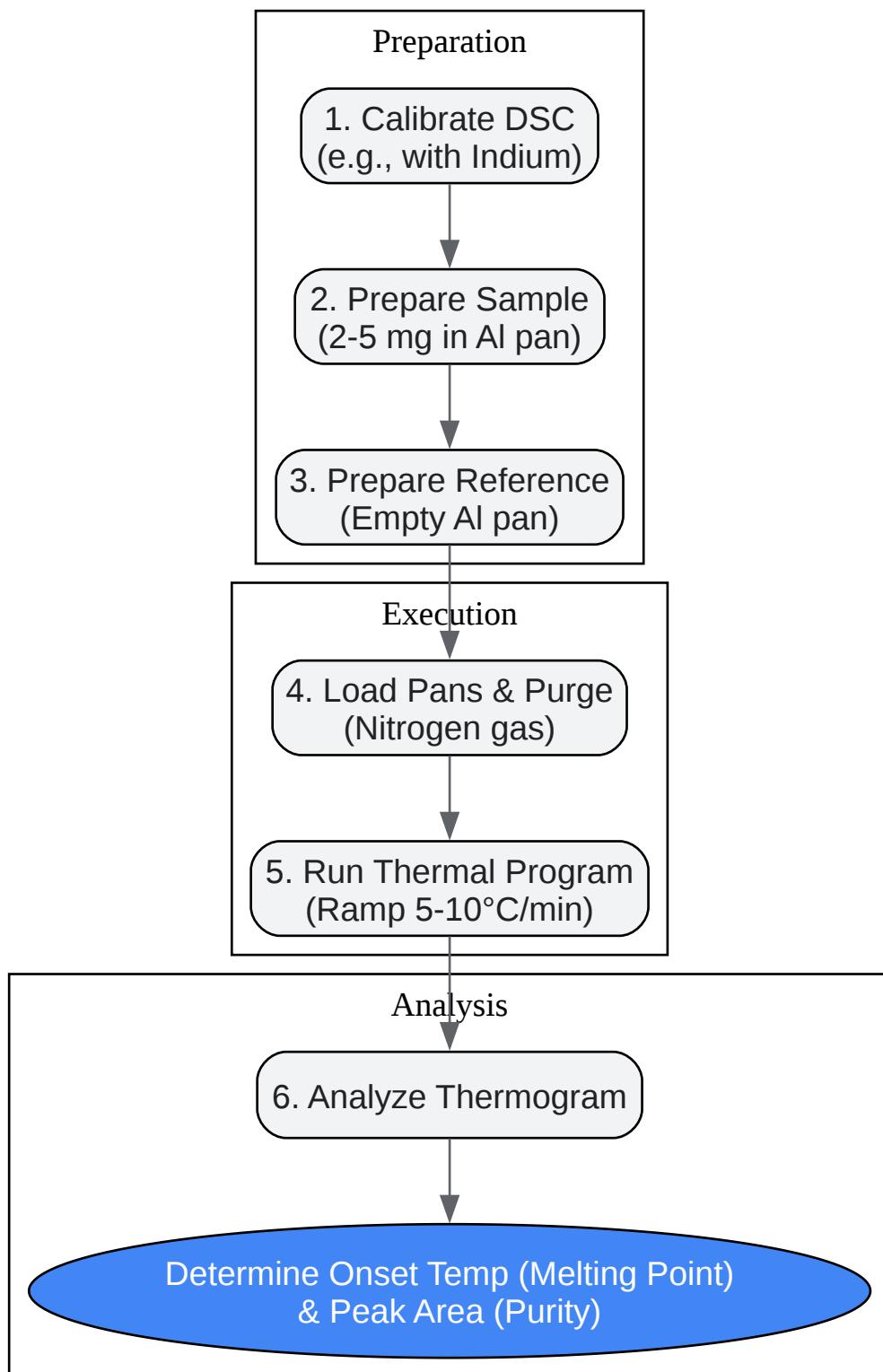
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR: The aromatic region would show three distinct proton signals. Due to the electron-withdrawing effects of the substituents, these signals would be downfield shifted. The coupling between the protons and with the fluorine atom (H-F coupling) would result in complex splitting patterns (e.g., doublet of doublets, doublet of triplets). An experimental spectrum in DMSO-d6 showed signals at δ 6.89 (dt), 6.50 (dd), and 6.21 (dt) ppm.^[6]
- ^{13}C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbons directly attached to the electronegative substituents (Cl, F, NO_2) would be significantly shifted.

UV-Vis Spectroscopy

The molecule contains chromophores (the nitrobenzene system) that absorb light in the UV-visible region.^[8] The electronic transitions, primarily $\pi \rightarrow \pi^*$, are responsible for this absorption. The exact absorption maximum (λ_{max}) would need to be determined experimentally in a suitable solvent, such as ethanol or methanol.


Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

To ensure the trustworthiness and reproducibility of data, a self-validating protocol is essential. DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

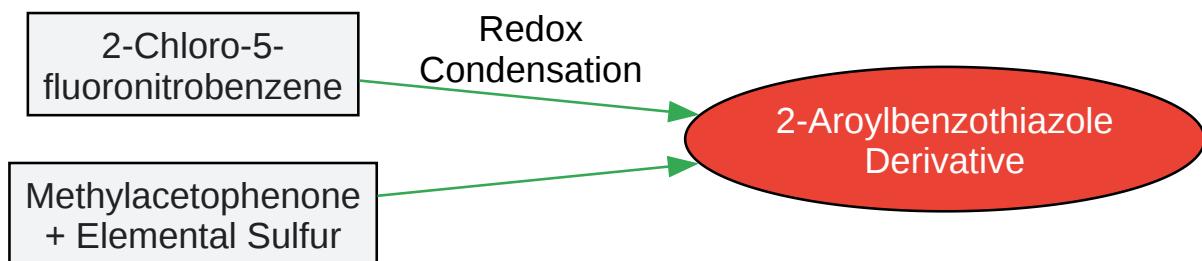
Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect impurities (which broaden the melting peak), and for providing thermodynamic data (enthalpy of fusion).

Methodology:

- Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and heat flow measurements.
- Sample Preparation: Accurately weigh 2-5 mg of **2-Chloro-5-fluoronitrobenzene** into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 20°C).
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60°C).
- Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, narrow peak is indicative of high purity.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination using DSC.


Chemical Reactivity and Synthetic Applications

As previously noted, the primary utility of **2-Chloro-5-fluoronitrobenzene** lies in its high reactivity towards nucleophiles. This makes it an invaluable intermediate.

Key Applications:

- Pharmaceutical Synthesis: It is a crucial building block for APIs.^[3] It has been used in the synthesis of fluorophenylthio-benzylamine derivatives, which are potent and selective ligands for the serotonin transporter (SERT), relevant in antidepressant drug discovery.^[3] It is also used to create benzothiazole derivatives with potential therapeutic applications.^[3]
- Agrochemicals: The compound is used in the manufacturing of certain pesticides and herbicides.^[1]
- Dyes and Materials: It serves as an intermediate in the synthesis of specialty dyes and performance materials.^{[1][2]}

Illustrative Reaction Pathway: The synthesis of benzothiazole derivatives often involves a condensation reaction where the halogenated nitroaromatic is a key reactant.

[Click to download full resolution via product page](#)

Caption: Synthesis of Benzothiazoles from **2-Chloro-5-fluoronitrobenzene**.^[3]

Safety, Handling, and Toxicology

Due to its reactive nature, proper handling of **2-Chloro-5-fluoronitrobenzene** is imperative. The compound is classified as hazardous.

Hazard Profile:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][9]
- Irritation: Causes skin irritation and serious eye irritation.[9][10]
- Organ Toxicity: May cause respiratory irritation.[5][9]

Recommended Handling Procedures:

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][9] If dust is generated, use an approved respirator (e.g., N95).[5]
- Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust. Wash hands thoroughly after handling.[9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

2-Chloro-5-fluoronitrobenzene is a chemical intermediate whose value is defined by its precise molecular architecture. Its physicochemical properties, particularly its activated aromatic system, make it a highly reactive and versatile building block for creating complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for any researcher or scientist aiming to leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. 2-CHLORO-5-FLUORONITROBENZENE CAS#: 345-17-5 [m.chemicalbook.com]
- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluoronitrobenzene series | Chemical Product Catalog - Chemsric [chemsrc.com]
- 8. ijmrpsjournal.com [ijmrpsjournal.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-5-fluoronitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580903#physicochemical-properties-of-2-chloro-5-fluoronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com